N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide
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Description
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O2S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.07899585 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of the compound N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide, also known as F5460-0067 or VU0643538-1, are currently unknown. The compound belongs to the benzothiazole class of molecules, which have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets and cause changes that lead to their biological effects
Biochemical Pathways
Benzothiazole derivatives have been associated with a variety of pathways due to their diverse biological activities
Pharmacokinetics
A study on similar benzothiazole derivatives suggested that they have favorable pharmacokinetic profiles
Result of Action
Given the diverse biological activities associated with benzothiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level
Biological Activity
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Chemical Formula : C₁₃H₁₃N₅OS
- Molecular Weight : 285.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets involved in various signaling pathways.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of the p53 pathway and caspase cascades.
Table 1: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
U937 (Leukemia) | 2.41 | Caspase activation leading to cell death |
PANC-1 (Pancreatic) | 0.75 | Inhibition of cell proliferation |
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Study on Anticancer Efficacy
A study published in MDPI evaluated the efficacy of this compound against various cancer cell lines. The results showed that it significantly inhibited cell growth and induced apoptosis in MCF-7 and U937 cells, suggesting its potential as a therapeutic agent for breast cancer and leukemia treatment .
Study on Antimicrobial Properties
Another research article highlighted the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that it could serve as a lead compound for developing new antibiotics targeting resistant infections .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-9-7-14(18-15(22)12-8-10(2)23-20-12)21(19-9)16-17-11-5-3-4-6-13(11)24-16/h3-8H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOSWWCLCQTFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.